molecular formula C22H16N2O3 B2953081 3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide CAS No. 477511-03-8

3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide

Cat. No.: B2953081
CAS No.: 477511-03-8
M. Wt: 356.381
InChI Key: IFMWYADKDDSEGN-UHFFFAOYSA-N
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Description

3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran ring fused with a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide typically involves the formation of the benzofuran ring followed by the introduction of the biphenyl moiety. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by amide bond formation with a biphenyl derivative. The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura cross-coupling reaction, which is known for its efficiency and ability to produce high yields. This method involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1,1’-biphenyl]-4-amido}-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring and a biphenyl moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c23-21(25)20-19(17-8-4-5-9-18(17)27-20)24-22(26)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMWYADKDDSEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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